[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine
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Overview
Description
[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine is a chiral amine compound with significant applications in various fields of chemistry and industry. It is known for its unique structural features, including the presence of a naphthyl group and trifluoroethyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine typically involves the enantioselective reduction of the corresponding ketone or the enantioselective amination of the corresponding halide. One common method is the asymmetric reduction of (2-naphthyl)-2,2,2-trifluoroacetophenone using chiral catalysts to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques, utilizing chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which [(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and reactions . The trifluoroethyl group enhances its binding affinity and stability, making it a potent agent in various applications .
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-1-(2-Naphthyl)ethylamine
- ®-(+)-1-(1-Naphthyl)ethylamine
- 2-(2-Naphthyl)ethylamine hydrochloride
Uniqueness
[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This feature enhances its reactivity and binding affinity in various chemical and biological processes .
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-naphthalen-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,16H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHGHTQGZFFGAL-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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